Plumbemycin B

Descripción

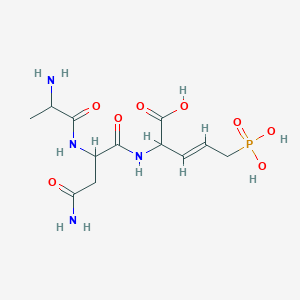

Structure

3D Structure

Propiedades

Número CAS |

62896-17-7 |

|---|---|

Fórmula molecular |

C12H21N4O8P |

Peso molecular |

380.29 g/mol |

Nombre IUPAC |

(E)-2-[[4-amino-2-(2-aminopropanoylamino)-4-oxobutanoyl]amino]-5-phosphonopent-3-enoic acid |

InChI |

InChI=1S/C12H21N4O8P/c1-6(13)10(18)16-8(5-9(14)17)11(19)15-7(12(20)21)3-2-4-25(22,23)24/h2-3,6-8H,4-5,13H2,1H3,(H2,14,17)(H,15,19)(H,16,18)(H,20,21)(H2,22,23,24)/b3-2+ |

Clave InChI |

DDLKXVROBQHLLI-NSCUHMNNSA-N |

SMILES isomérico |

CC(C(=O)NC(CC(=O)N)C(=O)NC(/C=C/CP(=O)(O)O)C(=O)O)N |

SMILES canónico |

CC(C(=O)NC(CC(=O)N)C(=O)NC(C=CCP(=O)(O)O)C(=O)O)N |

Origen del producto |

United States |

Isolation, Structural Elucidation, and Comparative Analysis

Discovery and Isolation of Plumbemycin B from Streptomyces plumbeus

Plumbemycins A and B were first isolated from Streptomyces plumbeus tandfonline.compreprints.orgnih.gov. These compounds were identified as novel antimetabolites with antagonist activity against L-threonine tandfonline.com. The initial discovery and subsequent isolation efforts were crucial in characterizing these complex molecules and understanding their biological significance tandfonline.comunl.edu. Streptomyces plumbeus has been identified as the primary producer of these antibiotics preprints.orgnih.govunl.edugoogle.comnih.govresearchgate.netresearchgate.net.

Structural Assignment of this compound

This compound has been structurally characterized as a tripeptide antibiotic tandfonline.comunl.edugoogle.comnih.govresearchgate.netuni.luhawaii.edu. Its molecular formula is C12H21N4O8P uni.lu. The structural elucidation revealed a specific composition of amino acids linked together.

Tripeptide Moiety Configuration

This compound is composed of three amino acid residues: an N-terminal L-alanine, a central L-asparagine, and a C-terminal (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA) tandfonline.comunl.edugoogle.comresearchgate.net. The specific configuration of these amino acids is critical to the molecule's biological activity tandfonline.comunl.edu.

Table 1: Structural Components of this compound

| Component | Identity/Configuration |

| N-terminus | L-Alanine |

| Middle Residue | L-Asparagine |

| C-terminus | (Z)-L-2-amino-5-phosphono-3-pentenoic Acid (APPA) |

Characterization of the C-Terminal (Z)-L-2-Amino-5-phosphono-3-pentenoic Acid (APPA) Component

The C-terminal moiety, (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA), is a non-proteinogenic amino acid that plays a pivotal role in the biological activity of this compound tandfonline.comunl.edugoogle.comnih.govhawaii.edunih.govnih.gov. APPA is characterized by a stable carbon-phosphorus (C-P) bond, which confers resistance to hydrolytic cleavage nih.govnih.govnih.govresearchgate.net. This unique feature allows APPA to act as a potent inhibitor of threonine synthase, an enzyme crucial for L-threonine biosynthesis unl.edugoogle.comnih.govnih.gov. APPA mimics the natural substrate, phosphohomoserine, thereby disrupting the metabolic pathway and leading to growth inhibition unl.edugoogle.comnih.gov. Experimental characterization, including NMR spectroscopy and elemental analysis, confirmed the structure and properties of APPA tandfonline.com.

Comparative Analysis with Related Phosphonopeptides

This compound shares significant structural and functional similarities with other phosphonate-containing natural products, particularly the rhizocticins, while also exhibiting distinct differences when compared to other classes of phosphonates.

Structural and Functional Similarities with Rhizocticins

Rhizocticins, produced by Bacillus subtilis, are structurally analogous to plumbemycins preprints.orgnih.govresearchgate.netresearchgate.net. Both classes of compounds are phosphono-oligopeptides that feature APPA as their C-terminal active moiety tandfonline.compreprints.orgunl.edugoogle.comnih.govresearchgate.netresearchgate.nethawaii.edunih.govnih.gov. Like plumbemycins, rhizocticins are believed to enter target cells via oligopeptide transport systems and are subsequently cleaved by host peptidases to release APPA unl.edugoogle.comnih.gov. The released APPA then inhibits threonine synthase, a common mechanism of action for both compound families unl.edugoogle.comnih.govnih.gov. L-threonine has been shown to reverse the growth inhibition caused by both plumbemycins and rhizocticins google.comnih.gov.

The primary distinction lies in their spectrum of biological activity: rhizocticins exhibit antifungal properties, whereas plumbemycins are antibacterial nih.govnih.gov. This difference in target organisms is attributed to variations in the proteinogenic amino acids at the N-terminus, influencing recognition by specific oligopeptide transport systems and peptidases google.comnih.govnih.gov.

Table 2: Comparative Analysis of this compound and Rhizocticins

| Feature | This compound | Rhizocticin |

| Producer Organism | Streptomyces plumbeus | Bacillus subtilis |

| Spectrum of Activity | Antibacterial | Antifungal |

| C-terminal Moiety | (Z)-L-2-amino-5-phosphono-3-pentenoic Acid (APPA) | (Z)-L-2-amino-5-phosphono-3-pentenoic Acid (APPA) |

| APPA Target Enzyme | Threonine Synthase | Threonine Synthase |

| Uptake Mechanism | Oligopeptide transport system | Oligopeptide transport system |

| Release of APPA | Via host peptidases | Via host peptidases |

Comparison with Other Phosphonate (B1237965) Natural Products

This compound, along with other phosphonate natural products such as dehydrophos and phosphinothricin (B1261767), share a common characteristic: they function as enzyme inhibitors by mimicking natural metabolites due to the stable C-P bond unl.eduhawaii.edunih.govnih.govnih.govresearchgate.netnih.gov. However, the specific enzymes they target and their applications differ.

Dehydrophos (A53868): This compound is also classified as a phosphonate antibiotic and shares the APPA moiety, acting as a mimetic of phosphonothreonine researchgate.netresearchgate.nethawaii.edunih.gov. It has demonstrated broad-spectrum antibiotic activity researchgate.net.

Phosphinothricin (PT): Unlike plumbemycins and rhizocticins, phosphinothricin, found in compounds like phosphinothricin tripeptide (PTT) and bialaphos, targets glutamine synthetase nih.govnih.govnih.gov. It acts as a structural analog of glutamate (B1630785) nih.gov. Phosphinothricin is widely known for its herbicidal activity nih.govnih.govpnas.org.

The diverse range of phosphonate natural products, including plumbemycins, rhizocticins, dehydrophos, and phosphinothricin, underscores the versatility of the phosphonate functional group in biological systems. Their ability to mimic essential metabolites and inhibit critical enzymes makes them valuable subjects of study in biochemistry and potential candidates for pharmaceutical and agricultural applications hawaii.edunih.govnih.govpnas.org.

List of Compounds Mentioned:

Plumbemycin A

this compound

Rhizocticin A

Rhizocticin B

Rhizocticin C

Rhizocticin D

(Z)-L-2-amino-5-phosphono-3-pentenoic Acid (APPA)

Dehydrophos (A53868)

Phosphinothricin (PT)

Phosphinothricin Tripeptide (PTT)

Bialaphos

Phosalacine

Trialaphos

Fosmidomycin

FR-900098

Phosacetamycin

Biosynthesis of Plumbemycin B

General Principles of Phosphonate (B1237965) Biosynthesis Pathways

The biosynthesis of virtually all known biological phosphonates begins with a fundamental carbon-phosphorus (C-P) bond-forming reaction. This crucial step involves the intramolecular rearrangement of phosphoenolpyruvate (B93156) (PEP), a central metabolite, into phosphonopyruvate (B1221233) (PnPy). This transformation is catalyzed by the enzyme phosphoenolpyruvate mutase (PepM) microbiologyresearch.orgresearchgate.netfrontiersin.orgebi.ac.uk. The formation of the C-P bond is thermodynamically unfavorable, with the equilibrium strongly favoring PEP over PnPy researchgate.net. To drive this reaction forward and prevent the reversal of the C-P bond formation, the PnPy intermediate is rapidly consumed by subsequent enzymatic reactions researchgate.net.

Characteristic Enzymatic Transformations in Phosphonate BiogenesisFollowing the initial C-P bond formation by PepM, phosphonate biosynthesis pathways involve a series of characteristic enzymatic transformations that lead to diverse phosphonate natural products. These transformations often involve intermediates like phosphonopyruvate (PnPy) and phosphonoacetaldehyde (B103672) (PnAA)microbiologyresearch.orgmicrobiologyresearch.orgresearchgate.net. Key enzymatic reactions include:

Transamination: Enzymes like aminotransferases convert phosphonopyruvate (PnPy) into phosphonoalanine (PnAla) microbiologyresearch.orgnih.govnih.govacs.org. This represents an early branch point in phosphonate metabolism, analogous to reactions involving aspartate nih.gov.

Decarboxylation: Phosphonopyruvate decarboxylase (Ppd) converts PnPy into phosphonoacetaldehyde (PnAA) microbiologyresearch.orgmicrobiologyresearch.orgresearchgate.net.

Aldol Reactions: Aldolases can catalyze C-C bond formation, for example, condensing phosphonoacetaldehyde with oxaloacetate in the biosynthesis of rhizocticins nih.gov.

Peptide Ligation: ATP-grasp ligases are crucial for assembling peptide chains, attaching amino acids to phosphonate moieties nih.govacs.orgresearchgate.netasm.orgresearchgate.netnih.gov. These enzymes can form dipeptides and subsequently ligate them to phosphonate-containing amino acids to create tripeptide antibiotics.

Biosynthetic Pathway Elucidation for Plumbemycin B

The biosynthesis of this compound involves the assembly of a tripeptide structure comprising alanine (B10760859), aspartate (or asparagine), and the unique phosphonate-containing amino acid D-2-amino-5-phosphono-3-cis-pentenoic acid (APPA) tandfonline.com. The elucidation of its pathway has drawn parallels with other phosphonopeptide antibiotics like rhizocticins.

Mechanism of Action of Plumbemycin B

Antagonistic Activity against L-Threonine Metabolism

The primary mechanism by which Plumbemycin B antagonizes L-threonine metabolism is through the inhibition of threonine synthase (ThrC). This enzyme is crucial for the final step in the biosynthesis of L-threonine, catalyzing the conversion of O-phospho-L-homoserine to L-threonine. By inhibiting threonine synthase, this compound effectively halts the production of L-threonine, leading to a deficiency that disrupts protein synthesis and cellular growth. nih.govnih.govgoogle.comresearchgate.netacs.orgosti.govasm.orgmdpi.comacs.org The reversal of growth inhibition by L-threonine in some experimental settings further supports its role as an antagonist of this metabolic pathway. nih.gov

Cellular Uptake Mechanisms

This compound utilizes a specific uptake mechanism to gain entry into target bacterial cells, employing a strategy that leverages the cell's own nutrient transport systems.

The cellular uptake of this compound is facilitated by the bacterial oligopeptide transport system (Opp). This system is responsible for importing small peptides into the cell, and this compound, being a tripeptide, is recognized and actively transported by these permeases. This selective uptake is crucial for delivering the antibiotic's active component to its intracellular target. nih.govgoogle.comresearchgate.netacs.orgasm.orguni-luebeck.deasm.org

This compound exemplifies a "Trojan horse" prodrug strategy. In this approach, the antibiotic is delivered in an inactive, peptide-conjugated form. The peptide portion of this compound acts as a carrier, enabling the molecule to be efficiently transported across the bacterial cell membrane via the oligopeptide transport system. Once inside the cell, the peptide is cleaved, releasing the active warhead, APPA. This strategy enhances cellular penetration and ensures the targeted delivery of the inhibitory agent. nih.govmdpi.comasm.orgrsc.orgnih.govresearchgate.netchop.edumdpi.com

Intracellular Activation through Peptidase Hydrolysis

Following its uptake into the bacterial cell, this compound undergoes intracellular processing. Cellular peptidases cleave the peptide bonds that link the amino acids to the APPA moiety. This enzymatic hydrolysis liberates the active phosphonate (B1237965) compound, APPA, which can then exert its inhibitory effect on threonine synthase. nih.govgoogle.comresearchgate.netacs.orgasm.orgnih.govmdpi.comasm.orgrsc.org

Molecular Target Identification: Threonine Synthase Inhibition

The molecular target of the active component APPA derived from this compound is the enzyme threonine synthase (ThrC). nih.govgoogle.comresearchgate.netacs.orgosti.govmdpi.comacs.org This enzyme is essential for the biosynthesis of L-threonine in bacteria, plants, and fungi. Notably, threonine synthase is absent in mammals, which contributes to the potential selective toxicity of APPA against microbial pathogens. nih.govgoogle.comresearchgate.netosti.gov

APPA functions as a structural mimic of phosphohomoserine (PHSer), the natural substrate for threonine synthase. nih.govgoogle.comacs.org APPA possesses a hydrolytically stable carbon-phosphorus (C-P) bond, replacing the C-O-P moiety found in phosphohomoserine. This structural similarity allows APPA to bind to the active site of threonine synthase, often interacting with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. This binding leads to the inhibition of the enzyme's catalytic activity. Studies have shown that APPA acts as an irreversible inhibitor of threonine synthase, forming a covalent complex with the enzyme. nih.govosti.gov

Table 1: Kinetic Parameters of APPA Inhibition of E. coli Threonine Synthase (EcThrC)

| Parameter | Value | Unit | Reference |

| kinact | 1.50 | min-1 | nih.gov |

| Ki | 100 | μM | nih.gov |

Note: kinact represents the rate constant for inactivation, and Ki is the inhibition constant.

Compound List

this compound

(Z)-l-2-amino-5-phosphono-3-pentenoic acid (APPA)

Oligopeptide transport system (Opp)

Threonine synthase (ThrC)

Pyridoxal 5'-phosphate (PLP)

O-phospho-L-homoserine (PHSer)

L-threonine

L-alanine

L-aspartate

L-asparagine

Rhizocticins

Irreversible Inhibition Mechanisms of Enzyme Targets

This compound exerts its antibacterial effects through the action of its C-terminal APPA component, which targets threonine synthase (ThrC) researchgate.netnih.gov. Threonine synthase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme essential for the final step in the de novo synthesis of L-threonine in bacteria, plants, and fungi researchgate.netnih.gov. APPA acts as a structural analog of O-phospho-L-homoserine (PHSer), the natural substrate for ThrC nih.gov.

Research indicates that APPA functions as an irreversible inhibitor of threonine synthase researchgate.netnih.gov. This type of inhibition involves the formation of a stable, often covalent, bond between the inhibitor and the enzyme, leading to permanent inactivation drughunter.comsigmaaldrich.comlibretexts.org. Studies on E. coli threonine synthase (EcThrC) have shown that APPA inhibits the enzyme irreversibly at a 1:1 molar ratio, suggesting the formation of a covalent adduct with either the enzyme itself or its PLP cofactor nih.gov. This mechanism disrupts the threonine biosynthetic pathway, ultimately impairing protein synthesis and leading to growth inhibition in susceptible organisms nih.govnih.gov. The pathway targeted by APPA is absent in humans, contributing to the compound's selective toxicity nih.gov.

| Enzyme Target | Inhibitor Moiety | Mechanism of Action | Nature of Inhibition | Notes |

| Threonine Synthase (ThrC) | APPA | Covalent adduct formation | Irreversible | Mimics O-phospho-L-homoserine (PHSer) |

| E. coli ThrC (EcThrC) | APPA | Covalent adduct formation | Irreversible | Apparent kinact = 1.50 min−1, Ki = 100 μM nih.gov |

Determinants of Organismal Selectivity in this compound Activity

A key characteristic of this compound is its antibacterial spectrum of activity, which contrasts with the antifungal activity observed for structurally related phosphono-oligopeptides like Rhizocticin A, despite both compounds containing the APPA moiety nih.govnih.govacs.org. This difference in organismal selectivity is not due to variations in the core inhibitory mechanism but rather stems from the specific proteinogenic amino acids that are ligated to the APPA warhead nih.govacs.orgnih.govnih.gov.

Preclinical Biological Evaluations

In Vitro Studies of Antibacterial Activity

Plumbemycin B has been investigated for its potential as an antibacterial agent through various in vitro studies. These studies aim to understand its efficacy against specific microbial strains and the methods used to assess its activity.

Plumbemycins, including this compound, are recognized for their antibacterial properties nih.govacs.org. Research indicates that this compound, like other plumbemycins, enters Escherichia coli K-12 through the oligopeptide transport system nih.gov. While specific minimum inhibitory concentration (MIC) values for this compound against Escherichia coli or Bacillus subtilis are not detailed in the provided literature, its classification as an antibacterial agent and its uptake mechanism in E. coli strongly suggest its capacity to inhibit the growth of these and other bacterial species nih.govacs.org. Studies on analogous phosphonate (B1237965) compounds have demonstrated significant growth inhibition in E. coli and B. subtilis preprints.orgd-nb.infonih.govmdpi.comnih.gov.

A key characteristic of this compound is its specificity, distinguishing it from related compounds like rhizocticins. While rhizocticins are primarily antifungal, plumbemycins are noted for their antibacterial activity nih.govacs.org. This difference in spectrum of activity is thought to be influenced by the specific amino acids attached to the APPA core structure, which likely mediate differential peptide transport across microbial cell membranes nih.gov. This suggests this compound possesses a targeted action against bacterial pathogens rather than fungi.

While specific in vitro efficacy assessment methodologies such as cell cytotoxicity assays or cell cycle analysis are not explicitly detailed for this compound in the provided literature, related studies on similar compounds offer insight into common approaches. For instance, antagonism tests and agar (B569324) diffusion assays have been employed to evaluate the effects of peptide antibiotics and their interactions uni-luebeck.de. The assessment of growth inhibition often involves determining minimum inhibitory concentrations (MICs) or minimum bactericidal concentrations (MBCs) using broth microdilution or agar diffusion methods, common practices in evaluating antibacterial agents preprints.orgmdpi.com.

In Vivo Studies for Efficacy Assessment (General Preclinical Framework)

The evaluation of potential therapeutic agents typically progresses to in vivo studies after initial in vitro characterization. These studies are crucial for understanding how a compound behaves within a complex biological system and for predicting its efficacy and safety in a living organism.

The preclinical development of drug candidates relies heavily on in vivo animal models to assess pharmacologic and toxicologic effects nih.govwalshmedicalmedia.com. The selection of an appropriate animal model is guided by the specific research objectives, aiming for models that recapitulate human disease pathophysiology and respond to therapies similarly to humans walshmedicalmedia.com. Such studies are vital for understanding drug absorption, distribution, metabolism, and excretion (ADME) properties, as well as for evaluating therapeutic efficacy and identifying potential adverse effects before human clinical trials nih.govwalshmedicalmedia.comresearchgate.net. While the general principles of in vivo study design are well-established in drug development, specific in vivo efficacy studies for this compound are not detailed in the provided search results.

Reversal of Antagonistic Effects by L-Threonine Supplementation

Plumbemycins, including this compound, are known antagonists of the essential amino acid L-threonine uni-luebeck.de. Research has demonstrated that L-threonine can reverse the growth inhibition caused by plumbemycins in a concentration-dependent manner nih.gov. This interaction suggests that this compound interferes with L-threonine metabolism or a pathway that utilizes L-threonine, and that supplementing with L-threonine can counteract this inhibitory effect. This antagonistic relationship provides a specific biochemical target for understanding this compound's mode of action.

Structure Activity Relationship Sar Studies and Analog Development

Influence of N-Terminal Amino Acid Residues on Biological Selectivity and Potency

The peptide chain of Plumbemycin B plays a significant role in its biological activity, particularly concerning cellular uptake and selectivity. Plumbemycin A and this compound differ primarily in their N-terminal amino acid residues: Plumbemycin A features L-aspartic acid, while this compound contains L-asparagine unl.eduresearchgate.net. These variations in the N-terminal sequence are critical for modulating the compound's biological selectivity. While both plumbemycins share the same C-terminal phosphonate (B1237965) moiety, their distinct N-terminal amino acids contribute to their differential activity profiles, with plumbemycins exhibiting antibacterial activity, unlike the antifungal rhizocticins which share the same C-terminal APPA unit but differ in their N-terminal amino acids nih.govacs.org.

The N-terminal peptide portion often acts as a "targeting unit" or "Trojan horse," facilitating efficient transport into target cells via specific transport systems, such as the oligopeptide transport system observed in E. coli for plumbemycins nih.govunl.edugoogle.comresearchgate.net. Consequently, modifications to the N-terminal amino acid residues can significantly impact cellular uptake, metabolic processing, and ultimately, the potency and spectrum of biological activity acs.orgresearchgate.netnih.gov. Techniques like peptide scanning, which involve systematic substitution of amino acids, are valuable tools for exploring these SARs and identifying key residues responsible for specific biological responses nih.gov.

Functional Importance of the Phosphonate Moiety in Biological Activity

The phosphonate moiety, specifically the (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA) unit at the C-terminus, is the pharmacophore responsible for the potent inhibitory activity of this compound and related compounds nih.govunl.edugoogle.comresearchgate.net. This unique structure mimics the natural substrate phosphohomoserine but possesses a hydrolytically stable carbon-phosphorus (C-P) bond in place of the labile C-O-P ester linkage nih.govunl.edugoogle.com. This stability is key to its function as an irreversible inhibitor of threonine synthase, an enzyme essential for L-threonine biosynthesis in bacteria nih.govunl.edugoogle.comresearchgate.net.

The C-P bond's inherent stability allows the phosphonate moiety to withstand enzymatic degradation, ensuring its prolonged interaction with the target enzyme hawaii.eduresearchgate.netnih.gov. This characteristic makes the phosphonate group a critical determinant of biological activity and a prime target for chemical modification in the development of new analogs rsc.orgoup.com.

Rational Design and Synthesis of this compound Analogs and Derivatives

The development of this compound analogs involves strategic modifications to its core structure, primarily focusing on the peptide backbone and the C-terminal phosphonate moiety.

Research has explored the synthesis of phospha-peptide analogues, where the phosphonate group is integrated into the peptide structure, aiming to understand and potentially enhance biological activity oup.com. These efforts involve creating organophosphorus derivatives that retain or modify the inhibitory properties associated with the phosphonate warhead rsc.orgoup.com. For instance, synthetic routes have been developed to create phospha-peptide analogs of Plumbemycin A, demonstrating the feasibility of modifying the peptide backbone to incorporate phosphonate functionalities oup.com. The stability and unique chemical properties of the C-P bond are central to the design of these novel compounds researchgate.netnih.gov.

The synthesis of this compound and its analogs often relies on chemical methods to construct the APPA moiety and assemble the peptide chain. The stereoselective synthesis of (S,Z)-APPA has been achieved, enabling the chemical synthesis of Plumbemycin A and potentially other analogs nih.gov. Solid-phase peptide synthesis (SPPS) and the use of orthogonal protecting groups are standard strategies for creating modified peptides, allowing for precise control over the sequence and the incorporation of non-natural amino acids or modified backbones sigmaaldrich.comsigmaaldrich.com.

Modifications can target various parts of the molecule. Altering the N-terminal amino acids, as seen in the natural variation between Plumbemycin A and B, can lead to analogs with altered specificity google.comacs.org. Furthermore, strategies involving modifications to the peptide backbone itself, such as heteroatom replacement or the introduction of different amino acid linkages, are employed in the broader field of peptidomimetic design to improve pharmacological properties rsc.orgbiorxiv.org. The C-terminal phosphonate group remains a key site for modification, with researchers exploring different chemical structures to optimize enzyme inhibition rsc.orgoup.com.

Quantitative Correlation between Structural Modifications and Biological Response

Quantitative Structure-Activity Relationship (QSAR) methodologies provide a powerful framework for correlating structural modifications with changes in biological activity nih.govtaylorfrancis.comwikipedia.org. These statistical approaches build mathematical models that predict the activity of new compounds based on their physicochemical properties and structural descriptors. For peptides, multivariate QSAR methods, employing principal component analysis of amino acid physicochemical variables, can be used to explore SAR and predict the activity of novel peptide analogs nih.govnih.gov.

While specific quantitative QSAR models detailing the impact of N-terminal variations on this compound's activity are not explicitly detailed in the provided search snippets, the principle is well-established. For example, QSAR studies on other classes of compounds, such as xanthone (B1684191) derivatives, have successfully correlated molecular descriptors (e.g., atomic charges, dipole moment, logP) with cytotoxic activity, guiding the design of more potent analogs dovepress.com. Applying similar multivariate statistical approaches to the structural variations within this compound and its related peptides can reveal critical insights into how specific amino acid substitutions or backbone modifications quantitatively influence potency and selectivity.

Synthetic Methodologies for Plumbemycin B and Its Components

Synthetic Approaches to the (Z)-L-2-Amino-5-phosphono-3-pentenoic Acid (APPA) Moiety

The cornerstone of Plumbemycin B synthesis is the stereocontrolled construction of its unique amino acid, (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA). This moiety contains two critical stereochemical features: the L-configuration at the α-carbon and the (Z)-geometry of the carbon-carbon double bond.

A notable chemical stereoselective synthesis of (S,Z)-APPA, which corresponds to the L-configuration, has been successfully developed. nih.gov This approach utilizes well-established reactions to control the stereochemistry at each key position. The synthesis begins with Garner's aldehyde, a common chiral starting material for amino acid synthesis. The carbon-phosphorus bond is formed using the Michaelis-Arbuzov reaction. nih.gov A pivotal step in this synthesis is the Still-Gennari olefination, which is employed to stereoselectively generate the required (Z)-double bond. nih.gov In contrast, an alternative approach for the geometric isomer, (±)-(E)-APPA, has also been described, which uses a Palladium(II)-catalyzed nih.govnih.gov-sigmatropic rearrangement as the key step to form the carbon backbone. tandfonline.com

Table 1: Key Reactions in the Stereoselective Synthesis of (S,Z)-APPA nih.gov

| Step | Reaction Name | Starting Material | Key Reagents | Purpose |

| 1 | Michaelis-Arbuzov Reaction | Derivative of Garner's aldehyde | Trialkyl phosphite | Forms the crucial carbon-phosphorus bond. |

| 2 | Still-Gennari Olefination | Phosphonate-containing aldehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate, KHMDS, 18-crown-6 | Stereoselectively creates the (Z)-alkene geometry. |

| 3 | Deprotection | Fully protected APPA | Acidic or hydrolytic conditions | Removes protecting groups to yield the final amino acid. |

Total Synthesis Strategies for this compound

The total synthesis of this compound (L-Alanyl-L-Aspartyl-APPA) involves the assembly of the three amino acid components. While specific literature on the total synthesis of this compound is sparse, the strategies employed for the closely related analogue, Plumbemycin A (L-Alanyl-L-Alanyl-APPA), are directly applicable. nih.gov These syntheses generally follow a convergent approach where the dipeptide fragment (e.g., L-Alanyl-L-Aspartic acid) and the APPA moiety are synthesized separately and then coupled in the final steps. Liquid-phase peptide synthesis (LPPS) has been effectively utilized for the formation of the oligopeptide backbone. nih.gov

The formation of the peptide (amide) bond between a phosphonic acid-containing amino acid and a peptide chain is a central step in the synthesis of this compound. The general methods for phosphonopeptide synthesis are well-developed and can be broadly categorized. nih.gov

One of the most common and widely applied methods is the phosphonylation of amino esters using N-protected aminoalkylphosphonochloridates. nih.govencyclopedia.pub In this approach, a dialkyl phosphonate (B1237965) is converted into a more reactive phosphonochloridate using reagents like phosphorus pentachloride or oxalyl chloride. nih.govencyclopedia.pub This activated species then readily reacts with the free amine of a peptide ester to form the phosphonamidate linkage.

Another major strategy involves the direct condensation of N-protected phosphonic monoesters with amino or peptide esters using various coupling reagents. nih.govbeilstein-journals.org This method is analogous to standard peptide coupling and employs reagents that activate the phosphonic acid for amide bond formation. A pseudo four-component condensation reaction has also been developed as a highly convergent and efficient strategy, allowing for the simultaneous construction of the aminoalkylphosphonic acid and the formation of the phosphonamidate bond from simple starting materials. nih.govresearchgate.net

Maintaining stereochemical integrity is paramount throughout the synthesis of this compound. There are two primary areas of concern: the stereochemistry of the APPA moiety and the configuration of the chiral centers in the peptide backbone.

As discussed in section 7.1, the synthesis of APPA must be highly stereoselective to produce the natural (Z)-alkene and the L-amino acid configuration. The use of chiral starting materials like Garner's aldehyde ensures the L-configuration, while specific olefination conditions, such as the Still-Gennari modification, are crucial for establishing the (Z)-double bond. nih.gov

During the fragment coupling steps, care must be taken to avoid epimerization of the existing chiral centers in the L-Alanine and L-Aspartic acid residues. Standard peptide coupling conditions and protecting group strategies developed for conventional peptide synthesis are employed to ensure that the stereochemistry of the dipeptide fragment is preserved during its coupling to the APPA moiety.

Chemoenzymatic Synthetic Strategies for Complex Phosphonopeptides

While total chemical synthesis provides a versatile route to this compound, chemoenzymatic strategies offer an alternative that leverages the high selectivity of biological catalysts. The natural biosynthesis of plumbemycins and the related rhizocticins involves ATP-Grasp ligases. researchgate.netacs.org These enzymes are responsible for forming the peptide bonds by ligating amino acids to the APPA core. researchgate.netpnas.org

A potential chemoenzymatic approach would involve the chemical synthesis of the complex APPA "warhead," followed by enzymatic ligation of the L-Alanyl-L-Aspartyl dipeptide. This strategy combines the power of chemical synthesis for constructing the non-natural amino acid with the efficiency and stereospecificity of an enzyme for the peptide bond formation. This approach circumvents the need for complex protecting group manipulations often required in purely chemical fragment condensations. The ATP-Grasp ligases found within the plumbemycin biosynthetic gene cluster are prime candidates for such a cell-free or whole-cell biotransformation system. acs.orgpnas.org

Development of Novel Synthetic Technologies Relevant to Phosphonopeptide Construction

One area of innovation is the development of multicomponent reactions. For instance, a pseudo four-component condensation of amides, aldehydes, alkyl dichlorophosphites, and amino/peptide esters provides a highly convergent pathway for the synthesis of phosphonopeptides. nih.govencyclopedia.pub This approach allows for the rapid assembly of complex structures from simple, readily available starting materials.

Improvements in the preparation and use of phosphonochloridates, the key intermediates in one of the most common synthetic routes, have also been a focus. encyclopedia.pub New chlorinating agents and reaction conditions are being explored to generate these reactive species more cleanly and efficiently. Furthermore, the adaptation of solid-phase synthesis techniques for phosphonopeptides, using specialized linkers and protecting group strategies like allyl ester/allyloxycarbonyl (Aloc) protection, facilitates easier purification and automation of the synthetic process. encyclopedia.pub

Advanced Analytical Techniques in Plumbemycin B Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Biosynthetic Pathway Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules, including complex natural products like Plumbemycin B. It provides detailed information about the connectivity and environment of atoms within a molecule.

¹H NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. For this compound, ¹H NMR has been instrumental in identifying the characteristic signals of its constituent amino acids, particularly L-alanine tandfonline.com. Studies have reported specific chemical shifts and coupling patterns for the protons of this compound, aiding in the elucidation of its structure tandfonline.comnih.gov. For instance, ¹H NMR spectra have revealed signals corresponding to methyl, methylene, and methine protons, as well as olefinic protons, indicative of the APPA moiety nih.gov.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. By analyzing ¹³C NMR spectra, researchers can assign signals to specific carbon atoms, including those in the amino acid residues and the phosphonate-containing pentenoic acid. Techniques like off-resonance decoupling have been used to determine the number of hydrogen atoms bonded to each carbon atom, further refining structural assignments tandfonline.com. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Correlation) experiments are crucial for establishing correlations between protons and carbons, thereby confirming the connectivity within the this compound molecule nih.govacs.org.

Table 1: Selected ¹H NMR Chemical Shifts for this compound and Related Components

| Compound/Component | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference Snippet |

| This compound | H-α (Ala) | 4.08 | q | - | tandfonline.com |

| This compound | CH₃ (Ala) | 1.53 | d | - | tandfonline.com |

| This compound | Olefinic H | 6.12 | m | - | tandfonline.com |

| This compound | Olefinic H | 5.64 | d of t | J=5.2, 9.5 | tandfonline.com |

| This compound | CH (APPA) | 4.81 | d | J=9.5 | tandfonline.com |

| This compound | CH₂ (APPA) | 2.72 | dd | J=8.4, 23 | tandfonline.com |

| Phosacetamycin | CH₃ (methyl) | 1.89 | s | - | nih.gov |

| Phosacetamycin | CH₂ (methylene) | 2.46 | m | - | nih.gov |

| Phosacetamycin | CH (methine) | 4.76 | m | - | nih.gov |

| Phosacetamycin | Olefinic H | 5.66 | d | - | nih.gov |

| Phosacetamycin | Olefinic H | 5.45 | d | - | nih.gov |

Note: Data for this compound is primarily from tandfonline.com and tandfonline.com (for alanine (B10760859) component). Phosacetamycin data is included for comparison of APPA-related signals.

The presence of a phosphonate (B1237965) group in this compound, specifically within the APPA moiety, makes ³¹P NMR spectroscopy an indispensable tool. The carbon-phosphorus (C-P) bond in phosphonates exhibits a characteristic chemical shift range in ³¹P NMR spectra, allowing for their selective detection and characterization even in complex mixtures nih.govacs.orgpnas.org. This technique is crucial for screening microbial extracts for phosphonate-containing compounds and for confirming the presence of the phosphonate moiety during structural elucidation pnas.orgnih.gov.

Studies have utilized ³¹P NMR to identify phosphonate metabolites, with signals typically appearing around 14-22 ppm, depending on the specific chemical environment nih.govasm.org. For instance, the phosphonate component APPA, or related compounds like PnAla, have been characterized by their distinctive ³¹P NMR signals asm.org. The technique is highly sensitive and selective for phosphorus-containing molecules, providing vital confirmation of the phosphonate structure within this compound nih.gov.

Table 2: ³¹P NMR Chemical Shifts for Phosphonate Components

| Compound/Component | Chemical Shift (δ, ppm) | Reference Snippet |

| PnAla | 19.54 | asm.org |

| Rhizocticin B | 20.7 | nih.gov |

| Phosphonates | Characteristic range | pnas.org |

Mass Spectrometry (MS) for Molecular Characterization and Metabolite Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of compounds, as well as to identify and characterize related metabolites. Techniques such as Fourier Transform Mass Spectrometry (FTMS) and LC-MS/MS are frequently employed in the study of natural products like this compound nih.govfrontiersin.org.

MS analysis provides accurate mass measurements, which can be used to deduce the molecular formula of this compound. For example, FTMS has been used to determine the ion formula of phosphonate metabolites nih.gov. Furthermore, MS/MS (tandem mass spectrometry) allows for the fragmentation of precursor ions, providing structural information through the analysis of fragment ions. This is particularly useful for confirming the presence of specific substructures, such as the APPA moiety, and for differentiating between closely related compounds frontiersin.org. While direct MS data for this compound is not extensively detailed in the provided snippets, related phosphonate natural products have been characterized using these advanced MS techniques, highlighting their utility in this field nih.govfrontiersin.org. Elemental analysis, which provides the percentage composition of elements, has also been performed for this compound, confirming the presence of phosphorus tandfonline.com.

Table 3: Elemental Analysis of this compound

| Element | Found (%) | Calculated (%) | Reference Snippet |

| C | 30.67 | 30.78 | tandfonline.com |

| H | 5.23 | 5.16 | tandfonline.com |

| N | 7.06 | 7.17 | tandfonline.com |

| P | 15.57 | 15.87 | tandfonline.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isolation and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. This combination is highly effective for the isolation, purification, and purity assessment of natural products like this compound frontiersin.orgsemanticscholar.org.

LC-MS allows for the separation of this compound from other compounds present in a complex biological extract. The separated components are then detected and identified by the mass spectrometer, providing both retention time and mass-to-charge ratio information. This dual information is critical for confirming the presence of this compound and for assessing its purity by detecting any co-eluting impurities frontiersin.orgsemanticscholar.org. LC-MS/MS, in particular, offers enhanced selectivity and sensitivity, enabling the detection and quantification of trace amounts of impurities frontiersin.org. Preparative LC-MS workflows can also be employed for the large-scale isolation and purification of this compound, integrating separation, fractionation, and purity confirmation into a single process chromatographyonline.com. Studies on related phosphonate antibiotics have utilized LC-MS to confirm the presence of target compounds and to assess purity nih.govnih.gov.

Bioinformatic and Genomic Approaches for Biosynthetic Gene Cluster Identification and Characterization

Understanding the biosynthesis of natural products like this compound involves identifying and characterizing the genes responsible for its production, often organized into biosynthetic gene clusters (BGCs). Bioinformatic and genomic approaches are essential for this task. Genome mining, which involves searching microbial genomes for BGCs encoding enzymes predicted to be involved in natural product synthesis, has been instrumental in discovering new phosphonate natural products, including those related to Plumbemycins pnas.org.

By analyzing the genomic sequences of producing organisms, researchers can identify genes homologous to known biosynthetic pathways. For this compound, the identification of gene clusters related to phosphonate metabolism and peptide synthesis is crucial google.compnas.orgosti.gov. These BGCs typically contain genes encoding enzymes such as non-ribosomal peptide synthetases (NRPS), polyketide synthases (PKS), and enzymes involved in the formation of unusual moieties like APPA nih.govosti.govrsc.org. Heterologous expression of these identified gene clusters in a suitable host organism can then be used to confirm their role in this compound biosynthesis and to characterize the enzymes involved nih.govrsc.org. This approach allows for a deeper understanding of the metabolic pathways leading to this compound production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.